7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione
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Overview
Description
7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione is a chemical compound with the molecular formula C5H9NO2S. It is also known by its IUPAC name, 7-thia-1-azabicyclo[2.2.1]heptane 7,7-dioxide . This compound is characterized by its bicyclic structure, which includes a sulfur atom and a nitrogen atom, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of 7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione involves several steps. One common synthetic route includes the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions. The reaction conditions typically involve moderate temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form covalent bonds with biological molecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione can be compared with other similar compounds, such as:
7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dioxide: This compound has a similar structure but differs in its oxidation state.
7lambda6-thia-1-azabicyclo[2.2.1]heptane-7-thiol: This compound contains a thiol group instead of a sulfone group.
7lambda6-thia-1-azabicyclo[2.2.1]heptane-7-amine: This compound contains an amine group instead of a sulfone group. The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms in a bicyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7λ6-thia-1-azabicyclo[2.2.1]heptane 7,7-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)5-1-3-6(9)4-2-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDJEUNAHDWRAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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